molecular formula C23H17N3S B11983295 6-(biphenyl-4-yl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

6-(biphenyl-4-yl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

Cat. No.: B11983295
M. Wt: 367.5 g/mol
InChI Key: FLQUMVAOTNFLIB-UHFFFAOYSA-N
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Description

6-(biphenyl-4-yl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with biphenyl and phenyl groups. The presence of these aromatic groups contributes to its stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(biphenyl-4-yl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes, followed by condensation with ethyl bromoacetate or phenacyl bromide in the presence of triethylamine in refluxing ethanol . This method yields the desired thiazolo[2,3-c][1,2,4]triazine derivatives with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors,

Properties

Molecular Formula

C23H17N3S

Molecular Weight

367.5 g/mol

IUPAC Name

3-phenyl-6-(4-phenylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

InChI

InChI=1S/C23H17N3S/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22-16-27-23-25-24-21(15-26(22)23)19-9-5-2-6-10-19/h1-16,24H

InChI Key

FLQUMVAOTNFLIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NNC(=CN34)C5=CC=CC=C5

Origin of Product

United States

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